Phenyl diethylcarbamate

Übersicht

Beschreibung

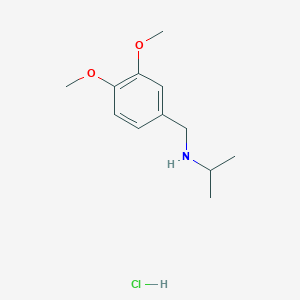

Phenyl diethylcarbamate is a synthetic organic compound . It is a type of dithiocarbamate, which are organosulfur ligands that form stable complexes with metals .

Synthesis Analysis

The synthesis of dithiocarbamates involves the reaction of either a primary or secondary amine with cold carbon (IV) sulfide in basic media . The synthesis of phenacyl-bis (dithiocarbamates) has been reported by metal-free trifunctionalization of phenylacetylene systems .Molecular Structure Analysis

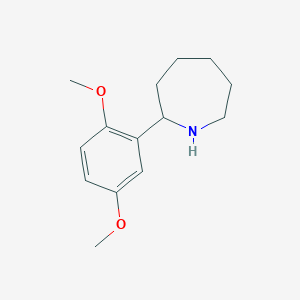

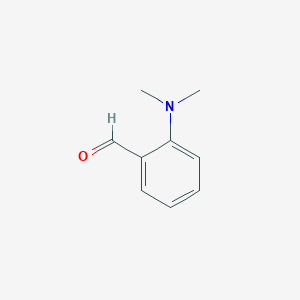

Phenyl diethylcarbamate contains a total of 29 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amine with cold carbon (IV) sulfide in basic media . The carbamoylation reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters .Physical And Chemical Properties Analysis

Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Phenyl diethylcarbamate serves as a starting material in the synthesis of various compounds. Kumar et al. (2018) developed a one-pot procedure for synthesizing 2'-hydroxychalcones from phenyl diethylcarbamate, involving Snieckus-Fries rearrangement, anionic Si → C alkyl rearrangement, and Claisen-Schmidt condensation. This method efficiently produced the anti-inflammatory natural product lonchocarpin (Singam Naveen Kumar et al., 2018).

- Bach et al. (2019) explored the oxidative cross-coupling of phenols to various substituted phenyl N,N-diethylcarbamates, demonstrating the potential of phenyl diethylcarbamate in the creation of biphenyls (T. Bach et al., 2019).

Mechanistic Insights and Reactions

- Ilieva et al. (2013) conducted a comprehensive examination of the aminolysis of phenyl N-phenylcarbamate, revealing insights into the reaction mechanisms and emphasizing the role of theoretical parameters in understanding chemical reactivity (S. Ilieva et al., 2013).

Environmental and Biological Monitoring

- Della Pelle et al. (2018) developed an electrochemical screening assay for detecting phenyl carbamates in grain samples, highlighting the importance of phenyl diethylcarbamate in environmental monitoring and food safety (F. Della Pelle et al., 2018).

- Besch et al. (1977) studied the effects of fenethcarb, a compound related to phenyl diethylcarbamate, on the net building behavior of Hydropsyche angustipennis, thereby contributing to the understanding of phenyl carbamates' environmental impact (W. Besch et al., 1977).

Potential Therapeutic Applications

- Phenyl carbamates, including derivatives of phenyl diethylcarbamate, have been studied for their potential in treating Alzheimer's disease. Lin et al. (2005) investigated the inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates, offering insights into their therapeutic applications (G. Lin et al., 2005).

Agricultural Applications

- Harvey et al. (1987) conducted research on the enhanced biodegradation of herbicides in soil, including those related to phenyl carbamates. This study contributes to the understanding of phenyl diethylcarbamate's role in agricultural practices (R. Harvey et al., 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

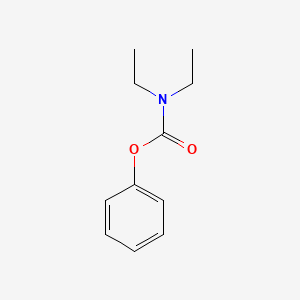

phenyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIJDIYJCTXRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340827 | |

| Record name | Phenyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl diethylcarbamate | |

CAS RN |

65009-00-9 | |

| Record name | Phenyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)